molecular formula C8H6F3NO3 B2691562 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid CAS No. 1354746-22-7

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid

Cat. No.: B2691562
CAS No.: 1354746-22-7
M. Wt: 221.135
InChI Key: DBGSEYKXVYDVDA-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid is unique due to its combination of a trifluoromethyl group and an acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2-[5-(Trifluoromethyl)pyridin-2-yl]oxyacetic acid is a compound of increasing interest in medicinal chemistry and agricultural applications due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and an oxyacetic acid moiety, contributing to its distinctive chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyridine Derivative : The trifluoromethyl pyridine can be synthesized through nucleophilic substitution reactions involving trifluoroacetaldehyde.
  • Coupling with Oxyacetic Acid : The pyridine derivative is then reacted with chloroacetic acid or its derivatives under basic conditions to introduce the oxyacetic acid functionality.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of this compound displayed comparable antibacterial activity to standard antibiotics like chloramphenicol against Gram-positive bacteria such as Bacillus pumilus and Micrococcus luteus .

Antifungal Activity

The compound also shows promising antifungal activity. In a series of tests against phytopathogenic fungi, it was found that certain derivatives inhibited mycelial growth effectively, suggesting potential applications in agriculture as a fungicide .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways in microorganisms.
  • Membrane Disruption : Similar to other compounds with similar structures, it may disrupt microbial cell membranes, leading to cell lysis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various derivatives of this compound against Pseudomonas aeruginosa, showing that certain modifications enhanced activity significantly compared to the parent compound .
  • Agricultural Applications : Field trials have indicated that formulations containing this compound can reduce fungal infections in crops, highlighting its potential as an eco-friendly agricultural agent .

Data Table: Biological Activity Summary

Activity TypeTest OrganismsResultReference
AntibacterialBacillus pumilus, Micrococcus luteusComparable efficacy to chloramphenicol
Pseudomonas aeruginosaEnhanced activity with specific derivatives
AntifungalVarious phytopathogenic fungiModerate to excellent inhibition

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGSEYKXVYDVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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